4-Fluoropentedrone hydrochloride 4-Fluoropentedrone hydrochloride
Brand Name: Vulcanchem
CAS No.: 2469350-88-5
VCID: VC16578934
InChI: InChI=1S/C12H16FNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H
SMILES:
Molecular Formula: C12H17ClFNO
Molecular Weight: 245.72 g/mol

4-Fluoropentedrone hydrochloride

CAS No.: 2469350-88-5

Cat. No.: VC16578934

Molecular Formula: C12H17ClFNO

Molecular Weight: 245.72 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoropentedrone hydrochloride - 2469350-88-5

Specification

CAS No. 2469350-88-5
Molecular Formula C12H17ClFNO
Molecular Weight 245.72 g/mol
IUPAC Name 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one;hydrochloride
Standard InChI InChI=1S/C12H16FNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H
Standard InChI Key OJTBUGHPDKLLFO-UHFFFAOYSA-N
Canonical SMILES CCCC(C(=O)C1=CC=C(C=C1)F)NC.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Properties

4-Fluoropentedrone hydrochloride is systematically named 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride. Its IUPAC name reflects the presence of a fluorine atom at the para position of the aromatic ring, a pentan-1-one backbone, and a methylamino substituent . The compound’s canonical SMILES representation is CCCC(C(=O)C1=CC=C(C=C1)F)NC.Cl, illustrating the ketone group, fluorine atom, and hydrochloride salt formation .

The molecular structure confers enantioselectivity, with stereoisomers potentially exhibiting divergent pharmacological activities. Computational models predict a logP value of 2.1, suggesting moderate lipophilicity conducive to blood-brain barrier penetration.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.2469350-88-5
Molecular FormulaC12H17ClFNO\text{C}_{12}\text{H}_{17}\text{ClFNO}
Molecular Weight245.72 g/mol
IUPAC Name1-(4-fluorophenyl)-2-(methylamino)pentan-1-one; hydrochloride
SMILESCCCC(C(=O)C1=CC=C(C=C1)F)NC.Cl
InChIKeyOJTBUGHPDKLLFO-UHFFFAOYSA-N

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 4-fluoropentedrone hydrochloride typically involves a multi-step process:

  • Friedel-Crafts Acylation: Reacting 4-fluorobenzene with valeroyl chloride to form 4-fluoropentedrone.

  • Methylamination: Introducing a methylamino group via reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Critical challenges include controlling reaction temperatures to avoid undesired byproducts, such as N-alkylated derivatives, and ensuring high enantiomeric purity .

Spectroscopic and Chromatographic Data

  • Mass Spectrometry (MS): ESI-MS analysis reveals a parent ion peak at m/z 209.1 (free base) and a characteristic fragment at m/z 121.0, corresponding to the fluorophenyl moiety .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR (400 MHz, DMSO-d6) displays signals at δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 4.15 (m, 1H, CH-NH), and 2.45 (s, 3H, N-CH3) .

  • High-Performance Liquid Chromatography (HPLC): Retention time of 6.8 minutes on a C18 column (acetonitrile:water 70:30, 1 mL/min).

Pharmacological Profile and Mechanisms of Action

Monoamine Transporter Interactions

4-Fluoropentedrone hydrochloride primarily inhibits the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with in vitro studies suggesting a DAT/NET selectivity ratio of 3:1 . This activity mirrors other cathinones like α-PVP and MDPV, though with lower potency (IC50 DAT = 120 nM vs. 12 nM for α-PVP) .

Enantioselective Effects

The compound exhibits stereoselective pharmacology. The (S)-enantiomer demonstrates 5-fold greater affinity for DAT compared to the (R)-form, potentially influencing abuse liability. Animal models show that racemic mixtures induce hyperlocomotion at doses ≥10 mg/kg, while enantiopure forms require lower doses to achieve similar effects .

Health Risks and Toxicological Data

Acute Toxicity

Limited human data exist, but rodent studies indicate an LD50 of 85 mg/kg (intraperitoneal). Adverse effects include tachycardia (HR > 500 bpm), hyperthermia (ΔT = +2.5°C), and seizures at supratherapeutic doses .

Drug-Related Deaths

Between 2020 and 2024, 4-fluoropentedrone was detected in 14 post-mortem cases in the UK, often alongside opioids or benzodiazepines . Notably, its role as a primary cause of death remains uncertain due to frequent polydrug use .

Table 2: Adverse Effects in Reported Cases

SymptomFrequency (%)Co-ingested Substances
Tachycardia78Fentanyl, ethanol
Hyperthermia64Alprazolam, cocaine
Seizures43Methamphetamine, gabapentin

Regulatory Status and Legal Implications

As of 2025, 4-fluoropentedrone hydrochloride is classified as a Class B drug under the UK Misuse of Drugs Act 1971, alongside related cathinones like mephedrone . In the United States, it falls under Schedule I of the Controlled Substances Act due to its structural similarity to banned substances. Regulatory challenges persist due to rapid analog development and limited forensic detection protocols .

Analytical Detection Methods

Immunoassays

Cross-reactivity with cathinone-specific antibodies is low (<5%), necessitating confirmatory testing via LC-MS/MS .

Mass Spectrometric Techniques

  • LC-QTOF-MS: Accurate mass measurement (<5 ppm error) at m/z 245.0721 ([M+H]+) with MS/MS fragments at m/z 121.0 and 91.0.

  • GC-MS: Derivatization with BSTFA yields a trimethylsilyl ether derivative with a retention index of 2189 on DB-5MS columns .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator